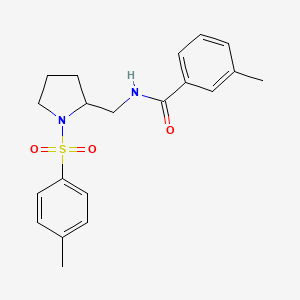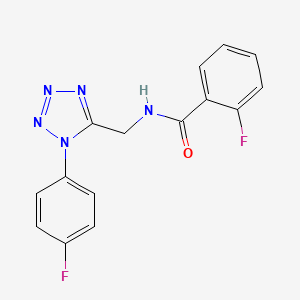
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure features a tetrahydroquinoline core, ethylsulfonyl, and propane-2-sulfonamide groups, each contributing to the compound's unique properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Quinoline Derivative Formation: : A quinoline derivative is prepared via cyclization reactions involving aniline and aldehyde in the presence of an acid catalyst.
Sulfonylation: : The quinoline derivative undergoes sulfonylation with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Amidation: : The final step involves the reaction of the sulfonylated quinoline with propane-2-sulfonamide, facilitated by coupling reagents like EDCI or DCC, under mild conditions to yield the target compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity:
Use of continuous flow reactors to manage the exothermic nature of sulfonylation.
Implementing purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents to form sulfone derivatives.
Reduction: : Undergoes reduction to form the corresponding amine and alcohol derivatives.
Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for activating sites.
Major Products
Sulfone derivatives from oxidation.
Amine derivatives from reduction.
Varied substituted derivatives depending on the nucleophile/electrophile used.
科学的研究の応用
This compound has diverse applications across various fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential inhibitor for enzymes due to its unique binding properties.
Medicine: : Investigated for its potential as an anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as:
Enzymes: : Binds to active sites, inhibiting enzyme activity.
Cellular Pathways: : Modulates signaling pathways, affecting cell function and behavior.
類似化合物との比較
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides a balance of lipophilicity and hydrophilicity, enhancing bioavailability.
Quinoline Core: : Contributes to the compound's structural rigidity and interaction with biological targets.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMGQRPNCJLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2789516.png)

![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)



![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)

![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE](/img/structure/B2789532.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2789534.png)
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)

